molecular formula C18H22N2O3 B12755475 Adamantanylcarboxamido hydroxylbenzamide CAS No. 847249-61-0

Adamantanylcarboxamido hydroxylbenzamide

Cat. No.: B12755475
CAS No.: 847249-61-0
M. Wt: 314.4 g/mol
InChI Key: SWYSRRSBMXWRPJ-UHFFFAOYSA-N
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Description

Adamantanylcarboxamido hydroxylbenzamide is a synthetic compound that belongs to the class of amides. It is characterized by the presence of an adamantane group, a carboxamide group, and a hydroxylbenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanylcarboxamido hydroxylbenzamide typically involves the reaction of adamantane carboxylic acid with hydroxylbenzamide in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Adamantanylcarboxamido hydroxylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantanylcarboxamido hydroxylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adamantanylcarboxamido hydroxylbenzamide involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the adamantane group provides structural stability. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantanylcarboxamido hydroxylbenzamide is unique due to its combination of an adamantane group and a hydroxylbenzamide group, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

847249-61-0

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-[4-(hydroxycarbamoyl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C18H22N2O3/c21-16(20-23)14-1-3-15(4-2-14)19-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,22)(H,20,21)

InChI Key

SWYSRRSBMXWRPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)NO

Origin of Product

United States

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